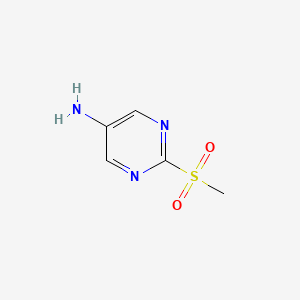

2-(甲磺酰基)嘧啶-5-胺

描述

2-(Methylsulfonyl)pyrimidin-5-amine is a chemical compound with the molecular formula C5H7N3O2S . It is an important compound that has gained significant interest in scientific research and industrial applications.

Molecular Structure Analysis

The molecular structure of 2-(Methylsulfonyl)pyrimidin-5-amine is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The molecule also contains a methylsulfonyl group attached to the pyrimidine ring .Physical and Chemical Properties Analysis

2-(Methylsulfonyl)pyrimidin-5-amine has a molecular weight of 173.19 g/mol . It is characterized by a high GI absorption, low lipophilicity, and very soluble water solubility .科学研究应用

肿瘤学:抗体-药物偶联物 (ADC)

2-(甲磺酰基)嘧啶-5-胺:在 ADC 的开发中起着至关重要的作用,ADC 是一类靶向癌症治疗方法。 该化合物衍生物,特别是具有 2-甲磺酰基嘧啶连接体的那些,已被证明可以提高循环中的稳定性,从而增强 ADC 的疗效 。这种稳定性对于确保药物以最小的过早释放到达肿瘤细胞至关重要,从而最大程度地提高治疗窗口。

抗病毒研究

嘧啶衍生物,包括2-(甲磺酰基)嘧啶-5-胺,已被合成并测试其抗病毒特性。 这些化合物已显示出抑制各种 RNA 和 DNA 病毒复制的潜力,这为开发新的抗病毒药物提供了有希望的途径 .

抗增殖剂

研究表明,可以从2-(甲磺酰基)嘧啶-5-胺合成得到的嘧啶衍生的吲哚核糖核苷对某些癌细胞系具有抗增殖作用。 这表明该化合物可用于开发预防癌细胞生长和扩散的治疗方法 .

药理活性

可以从2-(甲磺酰基)嘧啶-5-胺合成的吲哚衍生物具有广泛的生物活性。这些包括抗炎、抗癌、抗 HIV、抗氧化、抗菌、抗结核、抗糖尿病、抗疟疾和抗胆碱酯酶活性。 这种广泛的药理活性使其成为合成各种药物支架的宝贵化合物 .

化学研究和合成

2-(甲磺酰基)嘧啶-5-胺:用于化学研究以合成各种化合物。 其衍生物可用于科学研究,表明其在开发用于各种应用的新化学实体方面的重要性 .

治疗应用

该化合物因其潜在的治疗应用而受到关注。 其衍生物正在探索用于各种治疗,突出了该化合物在制药行业的重要性.

安全和危害

作用机制

Target of Action

2-(Methylsulfonyl)pyrimidin-5-amine is a derivative of 2-aminopyrimidine 2-aminopyrimidine derivatives have been tested for their in vitro activities againstTrypanosoma brucei rhodesiense , a causative organism of sleeping sickness, and Plasmodium falciparum NF54 , a causative organism of malaria .

Mode of Action

It’s known that some 2-aminopyrimidines exhibit antitrypanosomal and antiplasmodial activities

Biochemical Pathways

Given the observed antitrypanosomal and antiplasmodial activities of some 2-aminopyrimidines , it can be inferred that the compound may interfere with the life cycle of the parasites or inhibit essential enzymes in their metabolic pathways.

Result of Action

Some 2-aminopyrimidines have shown good antitrypanosomal activity and excellent antiplasmodial activity . This suggests that the compound could potentially inhibit the growth of these parasites, leading to their death.

生化分析

Biochemical Properties

2-(Methylsulfonyl)pyrimidin-5-amine is known to interact with various biomolecules. It has been evaluated as a covalent warhead for the mild, chemoselective, and metal-free cysteine S-arylation . 2-(Methylsulfonyl)pyrimidin-5-amine reacts rapidly with cysteine, resulting in stable S-heteroarylated adducts at neutral pH .

Cellular Effects

The cellular effects of 2-(Methylsulfonyl)pyrimidin-5-amine are diverse and significant. For instance, it has been reported that 2-sulfonylpyrimidines, a class of compounds to which 2-(Methylsulfonyl)pyrimidin-5-amine belongs, can cause selective toxicity in p53 compromised cancer cell lines .

Molecular Mechanism

The molecular mechanism of 2-(Methylsulfonyl)pyrimidin-5-amine involves its interaction with cysteine residues in proteins. This interaction results in the formation of stable S-heteroarylated adducts

Temporal Effects in Laboratory Settings

The temporal effects of 2-(Methylsulfonyl)pyrimidin-5-amine in laboratory settings are yet to be fully elucidated. It is known that 2-sulfonylpyrimidines react rapidly with cysteine, forming stable adducts

Metabolic Pathways

The metabolic pathways involving 2-(Methylsulfonyl)pyrimidin-5-amine are not fully understood. It is known that pyrimidines, the class of compounds to which 2-(Methylsulfonyl)pyrimidin-5-amine belongs, play a crucial role in nucleotide synthesis

属性

IUPAC Name |

2-methylsulfonylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c1-11(9,10)5-7-2-4(6)3-8-5/h2-3H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELVQVPQIRFOQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338451 | |

| Record name | 2-(METHYLSULFONYL)PYRIMIDIN-5-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56621-92-2 | |

| Record name | 2-(METHYLSULFONYL)PYRIMIDIN-5-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

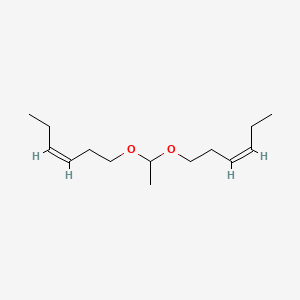

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butanoic acid, 2-methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-yl ester](/img/structure/B1607208.png)

![trisodium;7-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B1607225.png)